2H-1,4-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride
Description
The compound 2H-1,4-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride (CAS: 4196-18-3) is a benzodiazepine derivative with a molecular formula of C₁₉H₁₉ClFN₃O·2HCl and a molecular weight of 432.7 g/mol . Its structure features:
- A 7-chloro substituent on the benzodiazepine core.
- An o-fluorophenyl group at position 4.
- A 3-(diethylamino)propyl chain at position 1.
- A dihydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.
This compound shares structural similarities with therapeutic benzodiazepines but is distinguished by its unique substituents, which may influence pharmacokinetics (e.g., bioavailability, half-life) and receptor binding affinity.
Properties
CAS No. |
4084-17-7 |
|---|---|
Molecular Formula |
C22H29Cl3FN3O |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
3-[7-chloro-5-(2-fluorophenyl)-2-oxo-4,5-dihydro-3H-1,4-benzodiazepin-4-ium-1-yl]propyl-diethylazanium;dichloride |
InChI |
InChI=1S/C22H27ClFN3O.2ClH/c1-3-26(4-2)12-7-13-27-20-11-10-16(23)14-18(20)22(25-15-21(27)28)17-8-5-6-9-19(17)24;;/h5-6,8-11,14,22,25H,3-4,7,12-13,15H2,1-2H3;2*1H |
InChI Key |
QEUKBYHCAKPCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCN1C(=O)C[NH2+]C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.[Cl-].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Pharmacokinetic and Physicochemical Differences
Solubility and Stability
- The dihydrochloride salt in the target compound improves water solubility compared to non-ionic analogues like Bromazepam or Clonazepam .
- The 3-(diethylamino)propyl chain may prolong the elimination half-life by reducing hepatic metabolism, similar to flurazepam derivatives .
Receptor Binding and Selectivity
- The o-fluorophenyl group at position 5 may enhance GABA_A receptor affinity compared to Clonazepam’s o-chlorophenyl group, as fluorine’s electronegativity influences binding .
- The absence of a nitro group (cf.
Clinical and Regulatory Status
- Unlike Clonazepam (approved for seizures) or Bromazepam (anxiety), the target compound lacks documented therapeutic use, suggesting it may be a preclinical candidate or metabolite .
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